molecular formula C11H9N B12534318 4,8-Methano-1H-cycloocta[B]pyrrole CAS No. 760196-21-2

4,8-Methano-1H-cycloocta[B]pyrrole

Cat. No.: B12534318
CAS No.: 760196-21-2
M. Wt: 155.20 g/mol
InChI Key: QQMJBLGJRZQOOI-UHFFFAOYSA-N
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Description

4,8-Methano-1H-cycloocta[B]pyrrole is a heterocyclic compound with a unique structure that incorporates a methano bridge within a cyclooctane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Methano-1H-cycloocta[B]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclooctatetraene with a suitable nitrogen source, such as an amine, under high-temperature conditions to form the desired pyrrole ring. The reaction conditions often require the use of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4,8-Methano-1H-cycloocta[B]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The pyrrole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,8-Methano-1H-cycloocta[B]pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,8-Methano-1H-cycloocta[B]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.

Comparison with Similar Compounds

4,8-Methano-1H-cycloocta[B]pyrrole can be compared with other similar compounds, such as:

    Cyclooctatetraene: A precursor in the synthesis of this compound.

    Pyrrole: The parent compound of the pyrrole ring system.

    Methano-bridged heterocycles: Other compounds with similar methano bridges and heterocyclic structures.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

760196-21-2

Molecular Formula

C11H9N

Molecular Weight

155.20 g/mol

IUPAC Name

5-azatricyclo[6.3.1.02,6]dodeca-1(11),2(6),3,7,9-pentaene

InChI

InChI=1S/C11H9N/c1-2-8-6-9(3-1)10-4-5-12-11(10)7-8/h1-5,7,12H,6H2

InChI Key

QQMJBLGJRZQOOI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(C1=CC=C2)C=CN3

Origin of Product

United States

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